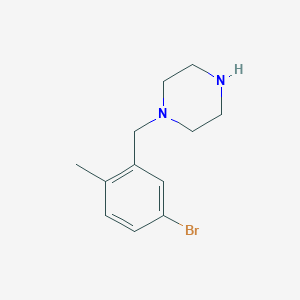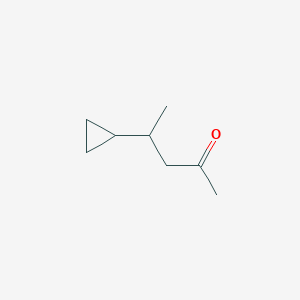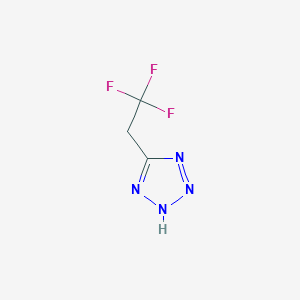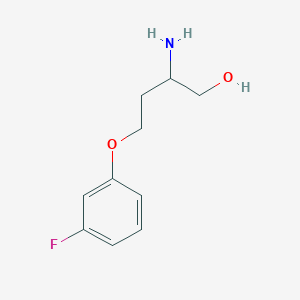
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile is an organic compound characterized by a cyclobutane ring substituted with a hydroxy and methoxy phenyl group, and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-hydroxy-3-methoxybenzaldehyde with a suitable nitrile source in the presence of a base can lead to the formation of the desired cyclobutane derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Large-scale synthesis might utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of catalysts and solvents is crucial in industrial settings to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde or 4-hydroxy-3-methoxybenzoic acid.
Reduction: Formation of 1-(4-hydroxy-3-methoxyphenyl)cyclobutane-1-amine.
Substitution: Formation of various substituted cyclobutane derivatives.
科学的研究の応用
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile involves its interaction with various molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The nitrile group may also play a role in modulating the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)butan-1-one: Similar structure but with a butanone group instead of a cyclobutane ring.
1-(4-Hydroxy-3-methoxyphenyl)ethanone: Contains an ethanone group, making it less sterically hindered.
1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol: Features a propane diol structure, offering different reactivity.
Uniqueness
1-(4-Hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile is unique due to its cyclobutane ring, which imparts rigidity and distinct steric properties. This structural feature can influence its reactivity and interactions, making it a valuable compound for specific applications in research and industry.
特性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC名 |
1-(4-hydroxy-3-methoxyphenyl)cyclobutane-1-carbonitrile |
InChI |
InChI=1S/C12H13NO2/c1-15-11-7-9(3-4-10(11)14)12(8-13)5-2-6-12/h3-4,7,14H,2,5-6H2,1H3 |
InChIキー |
QWNWYTMQJVXODJ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2(CCC2)C#N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-3-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)acrylic acid](/img/structure/B15319851.png)












